Cas no 1804487-61-3 (Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate)

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative with a versatile structure, featuring both cyano and difluoromethyl substituents. This compound is valued for its reactivity as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing groups enhance its utility in cross-coupling and nucleophilic substitution reactions. The presence of fluorine atoms improves metabolic stability and bioavailability in active ingredients. Its ester functionality allows for further derivatization, making it a flexible building block for heterocyclic chemistry. The compound’s well-defined structure ensures consistency in synthetic applications, supporting research and industrial processes requiring precise molecular modifications.
Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate structure
1804487-61-3 structure
Product Name:Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate
CAS No:1804487-61-3
MF:C9H5F3N2O2
MW:230.143412351608
CID:4875062
Update Time:2025-08-04

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate
    • Inchi: 1S/C9H5F3N2O2/c1-16-9(15)7-6(10)5(8(11)12)2-4(3-13)14-7/h2,8H,1H3
    • InChI Key: MMLVRIVIBMSHPU-UHFFFAOYSA-N
    • SMILES: FC1C(C(=O)OC)=NC(C#N)=CC=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 315
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029043533-1g
Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate
1804487-61-3 97%
1g
$1,460.20 2022-04-02

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate Related Literature

Additional information on Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate (CAS No. 1804487-61-3): A Key Intermediate in Modern Pharmaceutical Research

Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate (CAS No. 1804487-61-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its pyridine core substituted with a cyano group, a difluoromethyl group, and a fluoropyridine moiety, presents an intriguing scaffold for the synthesis of novel bioactive molecules.

The name of the compound itself encodes critical information about its chemical structure, which is essential for understanding its reactivity and biological properties. The presence of the cyano group (–CN) at the 6-position and the difluoromethyl group (–CF₂) at the 4-position introduces unique electronic and steric effects that can influence the compound's interactions with biological targets. Additionally, the fluoropyridine ring system contributes to its stability and lipophilicity, making it a promising candidate for further derivatization.

In recent years, there has been a growing interest in fluorinated heterocycles due to their enhanced metabolic stability, improved binding affinity, and increased bioavailability. Pyridine derivatives, in particular, have been extensively studied for their role in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The specific substitution pattern of Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate positions it as a valuable building block for the synthesis of small-molecule inhibitors targeting key enzymes and receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential utility in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in cancer and other diseases. The combination of the cyano group and the difluoromethyl group can enhance binding interactions with ATP pockets in kinase active sites, leading to potent inhibition. Furthermore, the fluoropyridine moiety can be further functionalized to improve selectivity and reduce off-target effects.

Recent studies have demonstrated the efficacy of fluorinated pyridines in modulating enzyme activity. For instance, compounds containing similar substitution patterns have been shown to inhibit tyrosine kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase). The structural features of Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate align well with these findings, suggesting that it could serve as a precursor for developing next-generation kinase inhibitors with improved pharmacokinetic profiles.

The pharmaceutical industry has increasingly recognized the importance of intermediates like Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate in streamlining drug discovery processes. By providing a robust scaffold for further chemical modifications, this compound enables medicinal chemists to rapidly explore diverse chemical space without having to design entirely new molecular frameworks from scratch. This approach not only accelerates the discovery pipeline but also reduces costs associated with synthetic chemistry.

In addition to its applications in oncology research, Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate has shown promise in other therapeutic areas. For example, its structural motif is reminiscent of compounds that have demonstrated anti-inflammatory properties by modulating cytokine production and immune cell function. The fluorinated pyridine ring system can interact with specific receptors or enzymes involved in inflammatory pathways, potentially leading to novel treatments for autoimmune diseases or chronic inflammatory conditions.

The synthesis of Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate involves multi-step organic transformations that highlight its complexity as a synthetic target. Key steps typically include nucleophilic substitution reactions to introduce the cyano and difluoromethyl groups, followed by carboxylation at the 2-position to form the ester functionality. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve regioselective substitutions on the pyridine ring.

The purity and quality of Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate are critical factors that influence its utility in pharmaceutical applications. High-purity intermediates ensure reliable downstream processing and minimize impurities that could interfere with biological assays or lead to adverse effects. Therefore, manufacturers must adhere to stringent quality control measures during production to guarantee consistency and reproducibility.

The growing body of research on fluorinated pyridines underscores their significance as pharmacophores in modern drug design. As computational methods improve our ability to predict molecular interactions, compounds like Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate are being explored more extensively through virtual screening approaches. These computational strategies allow researchers to identify potential drug candidates more efficiently by modeling their interactions with biological targets before experimental validation.

In conclusion, Methyl 6-cyano-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate (CAS No. 1804487-61-3) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutics targeting various diseases, particularly cancer and inflammatory disorders. As our understanding of fluorinated heterocycles continues to evolve, this intermediate will likely play an increasingly important role in shaping future drug discovery efforts.

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